molecular formula C11H13N5O B2900585 N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide CAS No. 91747-75-0

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide

Cat. No.: B2900585
CAS No.: 91747-75-0
M. Wt: 231.259
InChI Key: PMGVALZUZKIQKW-UHFFFAOYSA-N
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Description

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide: is a chemical compound with a unique molecular structure that has garnered interest in various scientific fields This compound is characterized by the presence of a phenethyl group attached to a tetraazole ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving hydrazoic acid and an appropriate nitrile compound under acidic conditions.

    Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the tetraazole ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the tetraazole ring with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenethyl or acetamide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide: shares structural similarities with other tetraazole-containing compounds and phenethyl derivatives.

    Examples: Compounds like N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)propionamide and N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)butyramide.

Uniqueness

    Structural Features: The specific arrangement of the phenethyl group, tetraazole ring, and acetamide moiety in this compound imparts unique chemical and biological properties.

    Reactivity: Its reactivity profile may differ from similar compounds due to the influence of the acetamide group on the overall electronic structure.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(8-16-9-13-14-15-16)12-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGVALZUZKIQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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